Myxalamid D -

Myxalamid D

Catalog Number: EVT-1579538
CAS Number:
Molecular Formula: C23H35NO3
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxalamid D is a fatty amide.
Synthesis Analysis

The biosynthesis of Myxalamid D involves a multi-step process orchestrated by a specific gene cluster in the producing bacteria. The key enzymes involved include non-ribosomal peptide synthetases and polyketide synthases. The terminal reductase domain from the MxaA enzyme plays a crucial role in the final steps of synthesis, catalyzing the reduction necessary for the release of Myxalamid D from its precursor molecules .

Recent studies have employed advanced techniques such as liquid chromatography coupled with mass spectrometry to analyze the biosynthetic pathways and identify the specific conditions under which Myxalamid D is produced. These methods allow for detailed profiling of secondary metabolites and have revealed insights into the enzymatic mechanisms involved in its synthesis .

Molecular Structure Analysis

The molecular structure of Myxalamid D is complex and features multiple functional groups that contribute to its biological activity. The compound's molecular formula is C₂₈H₄₃N₃O₇, indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms. Structural analysis through techniques like X-ray crystallography has provided detailed information about its three-dimensional configuration, revealing how specific functional groups are arranged spatially to facilitate interaction with biological targets .

Chemical Reactions Analysis

Myxalamid D participates in various chemical reactions typical of secondary metabolites. Notably, it undergoes reductive transformations catalyzed by specific enzymes within the biosynthetic pathway. These reactions are crucial for the maturation of the compound and involve the reduction of carbonyl groups to alcohols, which enhances its biological activity. The detailed mechanistic pathways involving these reactions have been elucidated through biochemical studies and computational modeling .

Mechanism of Action

The mechanism of action of Myxalamid D primarily involves its interaction with specific biological targets in microbial cells. It has been shown to inhibit bacterial growth by interfering with essential cellular processes. The precise molecular interactions often involve binding to proteins or enzymes critical for cell wall synthesis or metabolic functions. This mode of action underscores the compound's potential as an antibiotic agent .

Physical and Chemical Properties Analysis

Myxalamid D exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 497.65 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how Myxalamid D can be utilized in various scientific applications, including drug development .

Applications

Myxalamid D has garnered interest in scientific research due to its potential applications:

  • Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Biochemical Research: It serves as a model compound for studying non-ribosomal peptide synthesis and the enzymatic mechanisms involved.
  • Pharmaceutical Development: Research into modifying its structure could lead to derivatives with enhanced efficacy or reduced toxicity.
Biosynthetic Pathways and Enzymatic Machinery of Myxalamid D

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Systems in Myxalamid Biosynthesis

Myxalamid D is assembled through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway characteristic of myxobacterial secondary metabolism. The backbone synthesis initiates with a type I PKS multienzyme complex that sequentially incorporates malonyl-CoA and methylmalonyl-CoA extender units to form a polyunsaturated polyketide chain. This process involves iterative Claisen condensations catalyzed by ketosynthase (KS) domains, with precise methylation patterns controlled by embedded methyltransferase (MT) domains. The elongated polyketide intermediate is then transferred to an NRPS module, which activates and condenses the hydroxypropylamine moiety derived from L-threonine. The PKS-NRPS interface is mediated by a dedicated communication domain ensuring substrate channeling between megasynthetases. This hybrid system generates the characteristic polyene scaffold bearing a terminal amide linkage—a hallmark of myxalamid D's structure [3] .

Genetic Architecture of the Myxalamid Biosynthetic Gene Cluster in Stigmatella aurantiaca

The mxa biosynthetic gene cluster responsible for myxalamid D production spans ~55 kb in Stigmatella aurantiaca Sg a15 and encodes at least six multimodular proteins (MxaA-MxaF). The cluster organization follows a colinear arrangement where PKS genes (mxaB1, mxaB2) precede the NRPS gene (mxaA), reflecting the biochemical sequence of assembly. Flanking genes include regulatory proteins (e.g., a TetR-family transcriptional regulator), transporters, and tailoring enzymes such as the O-methyltransferase mmxM responsible for generating methylated derivatives. Crucially, the mxa cluster exhibits a bimodular PKS architecture where mxaB1 loads an acetyl-CoA starter unit and performs three elongations, while mxaB2 adds two further extender units before transferring the chain to the NRPS module. This genetic layout enables the programmed assembly of the C₂₃ polyketide backbone with specific stereocenters at C12 and C13 [3] .

Table 1: Core Genes in the Myxalamid D (mxa) Biosynthetic Gene Cluster

GeneProtein TypeDomains/FunctionRole in Myxalamid D Biosynthesis
mxaANRPSC-A-T-R*Condenses hydroxypropylamine to polyketide chain
mxaB1PKSKS-AT-DH-KR-ACPInitiates chain with acetyl-CoA; performs 3 elongations
mxaB2PKSKS-AT-KR-ACPAdds 2 malonyl-CoA units; forms tetraene segment
mxaCHybridPKS-NRPS adapterMediates intermodular transfer
mmxMTailoring enzymeO-MethyltransferaseMethylates C2' hydroxyl in Cystobacter variants
mxaRRegulatorTetR-familyTranscriptional repression of cluster

Role of the Terminal Reductase Domain in Reductive Chain Release and Structural Diversification

The NRPS module MxaA terminates with a specialized thioester reductase (TR) domain that catalyzes NADPH-dependent reductive release of the mature chain. Structural studies reveal this domain possesses a conserved Rossmann fold for NADPH binding and a catalytic triad (Tyr¹⁵⁷, Lys¹⁶¹, Ser¹³⁵) that facilitates a two-step reduction. Initially, it performs a two-electron reduction of the thioester-bound intermediate to generate a reactive aldehyde. This aldehyde either undergoes a second two-electron reduction to yield the primary alcohol of myxalamid D or is diverted to form derivatives like myxalamid B via spontaneous cyclization. The TR domain exhibits a "concerted loop movement" mechanism: binding of the mature chain triggers conformational changes that align the NADPH cofactor for hydride transfer. This reductive release strategy contrasts with canonical thioesterase-mediated cyclization or hydrolysis and expands structural diversity within the myxalamid family [1] [3] [6].

Substrate Specificity and Catalytic Residues in MxaA NRPS Module

The NRPS module MxaA demonstrates stringent substrate selectivity for (2S)-1-hydroxypropan-2-amine, a derivative of L-threonine. Its adenylation (A) domain contains a 10-Å-deep binding pocket with residues Asp²³⁵ and Leu³⁰¹ critical for recognizing the substrate’s hydroxyl group and α-methyl moiety. Loading occurs via a two-step mechanism:

  • Adenylation: ATP-dependent activation to form aminoacyl-AMP
  • Thiolation: Transfer to the phosphopantetheine arm of the adjacent peptidyl carrier protein (PCP) domainThe condensation (C) domain then catalyzes amide bond formation between the PCP-tethered hydroxypropylamine and the ACP-bound polyketide chain from MxaB2. Mutagenesis of the C-domain motif HHxxxDG (His⁷⁷, His⁷⁸, Asp⁸²) abolishes amide bond formation, confirming its role in nucleophile activation. The PCP domain requires 4'-phosphopantetheinylation by a dedicated phosphopantetheinyl transferase (PPTase) for activity, as demonstrated by heterologous co-expression in E. coli [1] [3] [6].

Table 2: Catalytic Residues in MxaA NRPS Domains

DomainKey Motif/ResiduesFunctionEffect of Mutation
Adenylation (A)Asp²³⁵, Leu³⁰¹, Lys⁵¹⁷Substrate binding/activation>95% loss of hydroxypropylamine activation
Peptidyl Carrier Protein (PCP)Ser⁵⁴⁶ (phosphopantetheinylation site)Thiolation of substrateNo substrate loading; chain termination failure
Condensation (C)His⁷⁷-His⁷⁸-Asp⁸² (HHxxxDG)Amide bond formationAccumulation of polyketide-acyl intermediate
Reductase (R*)Tyr¹⁵⁷, Lys¹⁶¹, Ser¹³⁵NADPH-dependent reductionAldehyde accumulation; no alcohol formation

Evolutionary Divergence of Acyl-Transferase Domains in Myxobacterial PKS Systems

The acyl-transferase (AT) domains in myxalamid PKS exhibit significant evolutionary divergence from those in actinobacterial systems. Phylogenetic analysis clusters myxobacterial ATs into a distinct clade with <55% sequence identity to Streptomyces ATs. This divergence correlates with substrate specificity: myxalamid ATs exclusively select methylmalonyl-CoA over malonyl-CoA, enabling uniform methyl branching at C2, C10, C12, and C14 positions. Structural adaptations include:

  • A WIHG motif replacing the conventional YASH motif in malonyl-CoA-specific ATs
  • A narrower substrate tunnel (4.2 Å vs. 5.8 Å in Saccharopolyspora erythraea) that sterically excludes malonyl-CoAMarine myxobacterial species like Plesiocystis pacifica harbor further diversified AT domains with <40% identity to terrestrial counterparts, suggesting ecological niche-driven specialization. Notably, the Cystobacter fuscus AT domain incorporates a unique serine-arginine diad that enhances transfer efficiency to 1,200 min⁻¹—threefold higher than M. xanthus homologs. This kinetic advantage may explain strain-specific variations in myxalamid titers [5] [8] [10].

Table 3: Evolutionary and Functional Features of Acyl-Transferase Domains

FeatureMyxobacterial AT DomainsActinobacterial AT DomainsFunctional Implication
Sequence MotifWIHG at active siteYASH at active siteSpecificity for methylmalonyl-CoA
Substrate Tunnel Width4.2 Å5.8 ÅExclusion of malonyl-CoA
Kinetic Efficiency (k꜀ₐₜ)800–1,200 min⁻¹400–600 min⁻¹Faster chain elongation
Marine vs. Terrestrial Identity<40%>70%Niche-specific adaptation
Common Ancestor Nodeβ-Proteobacterial FabHActinobacterial PKSEarly horizontal gene transfer

Chemicals Cited in Article

  • Myxalamid D
  • Myxalamid B
  • 2'-O-Methylmyxalamide D
  • Debromomiuraenamide A
  • Miuraenamide E

Properties

Product Name

Myxalamid D

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1

InChI Key

SJFXXCHPVOUCOT-GWBIGIMOSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid D
myxalamide D

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

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